molecular formula C12H8ClFN4O2S B8518926 4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8518926
M. Wt: 326.73 g/mol
InChI Key: PRCRQTARUHCPGS-UHFFFAOYSA-N
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Patent
US07425630B2

Procedure details

POCl3 (379.1 g, 2.59 mol) was transferred under nitrogen to a 1 L round bottom flask fitted with a mechanical stirrer, a condenser and a tube connected above the condenser filled with a drying agent (drierite). 1-(2-Fluoro-4-methanesulfonyl-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one (4) (100 g, 0.324 mol) was added to the reaction vessel, the contents were stirred, and a slurry was obtained. Dimethylformamide (DMF; 9.43 g, 0.129 mol) was added, and the reaction mixture was heated to reflux (oil bath set at 130° C.). After refluxing for 3 h, an additional amount of DMF (9.43 g, 0.129 mol) was added. The resulting mixture was refluxed for another 2 h and then gradually cooled to 55° C. Subsequently, acetone (270 mL) was added. The mixture was further cooled to 23° C. and a precipitate was obtained, which was isolated by filtration. The filtrate was quenched by slow dropwise addition into ice water (1.5 L) with stirring. During the quench, the internal temperature was kept at 0° C. or below by cooling with an ice-salt bath. Product 4-chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) crystallized out of the quenched mixtures was isolated by filtration. The solids from both filtrations were combined and washed with water (2×500 mL), 10% aqueous NaHCO3 (2×500 mL), and water (2×500 mL) until the filtrate was neutral. The washed solids were vacuum dried overnight at room temperature and dissolved in methylene chloride (600 mL). The resulting mixture was filtered to remove any residual starting material (4). Hexane (200 mL) was added to the filtrate and methylene chloride was removed by rotary evaporation under reduced pressure. Product crystallized from the hexane solution and was filtered to obtain (7) (95 g; 90%). HPLC analysis, 99.26% (purity, by peak area); 1H NMR (Bruker 400 MHz, CDCl3) δ 8.88 (s, 1H, Ar—H), 8.46 (s, 1H, Ar—H), 7.96 (m, 3H, Ar—H), 3.14 (s, 3H, —SO2CH3); mass spec. (electrospray), m/z 327 (M+H).
Name
Quantity
379.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-Fluoro-4-methanesulfonyl-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
9.43 g
Type
reactant
Reaction Step Four
Name
Quantity
9.43 g
Type
reactant
Reaction Step Five
Quantity
270 mL
Type
solvent
Reaction Step Six
Name
Yield
90%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[O-]S([O-])(=O)=O.[Ca+2].[F:12][C:13]1[CH:18]=[C:17]([S:19]([CH3:22])(=[O:21])=[O:20])[CH:16]=[CH:15][C:14]=1[N:23]1[C:27]2[NH:28][CH:29]=[N:30][C:31](=O)[C:26]=2[CH:25]=[N:24]1.CN(C)C=O>CC(C)=O>[Cl:3][C:31]1[N:30]=[CH:29][N:28]=[C:27]2[N:23]([C:14]3[CH:15]=[CH:16][C:17]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:18][C:13]=3[F:12])[N:24]=[CH:25][C:26]=12 |f:1.2|

Inputs

Step One
Name
Quantity
379.1 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Three
Name
1-(2-Fluoro-4-methanesulfonyl-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)N1N=CC2=C1NC=NC2=O
Step Four
Name
Quantity
9.43 g
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
9.43 g
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
270 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, a condenser and a tube
CUSTOM
Type
CUSTOM
Details
a slurry was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
gradually cooled to 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
a precipitate was obtained
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was quenched by slow dropwise addition into ice water (1.5 L)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
was kept at 0° C. or below
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice-salt bath
CUSTOM
Type
CUSTOM
Details
Product 4-chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) crystallized out of the quenched mixtures
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
FILTRATION
Type
FILTRATION
Details
The solids from both filtrations
WASH
Type
WASH
Details
washed with water (2×500 mL), 10% aqueous NaHCO3 (2×500 mL), and water (2×500 mL) until the filtrate
CUSTOM
Type
CUSTOM
Details
dried overnight at room temperature
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride (600 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
Hexane (200 mL) was added to the filtrate and methylene chloride
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Product crystallized from the hexane solution
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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